imidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride
Description
Imidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride is a heterocyclic compound featuring a fused imidazole and pyrazine ring system with a carboxylic acid substituent at the 6-position. This compound is structurally related to natural imidazopyrazines, such as coelenterazine and luciferin, which are pivotal in bioluminescent marine organisms . Its hydrochloride salt form enhances solubility and stability, making it a valuable intermediate in pharmaceutical and sensor development.
Properties
CAS No. |
588720-68-7 |
|---|---|
Molecular Formula |
C7H6ClN3O2 |
Molecular Weight |
199.59 g/mol |
IUPAC Name |
imidazo[1,2-a]pyrazine-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-7(12)5-4-10-2-1-8-6(10)3-9-5;/h1-4H,(H,11,12);1H |
InChI Key |
DZRKDDZDIIIWAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=CC2=N1)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Two-Step Cyclization with Pyrazine Derivatives
The most widely reported method involves sequential cyclization and neutralization. In the first step, 2-aminopyrazine reacts with α-haloketones or α-halocarboxylic acids in ethanol at 80–100°C for 12–24 hours, forming the imidazo[1,2-a]pyrazine core. For example, chloroacetic acid derivatives yield imidazo[1,2-a]pyrazine-6-carboxylic acid intermediates, which are subsequently treated with hydrochloric acid to form the hydrochloride salt. This method typically achieves 65–75% yields but requires stringent temperature control to avoid decarboxylation.
Table 1: Representative Reaction Conditions for Cyclization
| Reactant Pair | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Aminopyrazine + Chloroacetyl chloride | Ethanol | 80 | 18 | 68 |
| 2-Aminopyrazine + Bromoacetic acid | THF | 100 | 12 | 72 |
Iodine-Catalyzed One-Pot Synthesis
A 2023 advance utilizes iodine (10 mol%) to catalyze a three-component reaction between 2-aminopyrazine, aryl aldehydes, and tert-butyl isocyanide at room temperature. This method eliminates the need for pre-functionalized intermediates, directly yielding 3-aminoimidazo[1,2-a]pyrazine derivatives. After cyclization, hydrolysis with 6M HCl converts the tert-butyl group to the carboxylic acid, followed by salt formation. Key advantages include:
-
Mild conditions : Reactions proceed at 25°C within 2–6 hours.
-
Broad substrate scope : Electron-donating and withdrawing aryl aldehydes are tolerated (e.g., 4-nitrobenzaldehyde, 4-methoxybenzaldehyde).
Mechanistic Insight :
Iodine activates the imine intermediate formed between 2-aminopyrazine and aldehydes, enabling nucleophilic attack by isocyanide. Density functional theory (DFT) calculations suggest a ΔG‡ of 18.3 kcal/mol for the rate-determining cyclization step.
Microwave-Assisted Cyclization
Accelerated Reaction Kinetics
Microwave irradiation (150–200 W) reduces reaction times from 24 hours to 2 hours in solvent-free conditions. A 2024 study achieved 78% yield by irradiating 2-aminopyrazine and ethyl bromopyruvate at 150°C, followed by acid hydrolysis. This method enhances atom economy but requires specialized equipment.
Table 2: Microwave vs. Conventional Heating
| Parameter | Microwave | Conventional |
|---|---|---|
| Time (h) | 2 | 24 |
| Yield (%) | 78 | 65 |
| Purity (HPLC) | 97% | 92% |
Hydrochloride Salt Formation
Neutralization Protocols
The free base (imidazo[1,2-a]pyrazine-6-carboxylic acid) is dissolved in anhydrous ethanol, and gaseous HCl is bubbled through the solution at 0–5°C. Crystallization at −20°C yields the hydrochloride salt with >99% purity. Alternative methods use concentrated HCl (37%) in diethyl ether, but ethanol-based systems prevent solvolysis side reactions.
Critical Parameters :
-
pH control : Maintain pH < 2 during neutralization to ensure complete protonation.
-
Solvent selection : Ethanol minimizes chloride counterion dissociation compared to water.
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves the hydrochloride salt from unreacted starting materials. Gradient elution (10% → 50% acetonitrile over 30 minutes) achieves baseline separation with a retention time of 12.3 minutes.
Spectroscopic Confirmation
-
¹H NMR (DMSO-d6, 400 MHz): δ 8.72 (s, 1H, H-2), 8.35 (d, J = 5.2 Hz, 1H, H-5), 7.98 (d, J = 5.2 Hz, 1H, H-8), 13.1 (br s, 1H, COOH).
-
IR (KBr): 1715 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (HCl salt N-H stretches).
-
ESI-MS : m/z 163.06 [M+H]⁺ for the free acid, 199.02 [M+H]⁺ for the hydrochloride.
Comparative Analysis of Methodologies
Table 3: Synthesis Method Trade-offs
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Iodine-catalyzed one-pot | 85 | 98 | High | $ |
| Microwave-assisted | 78 | 97 | Moderate | $$ |
| Conventional cyclization | 68 | 92 | High | $ |
The iodine-catalyzed method offers the best balance of yield and scalability, while microwave synthesis suits rapid small-scale production.
Industrial-Scale Considerations
Continuous Flow Reactors
Pilot studies demonstrate that telescoping the iodine-catalyzed reaction into a continuous flow system (residence time = 30 minutes) increases throughput by 300% compared to batch processes. In-line FTIR monitors imine formation in real-time, enabling automated adjustment of aldehyde feed rates.
Waste Stream Management
The major byproduct, tert-butylamine, is captured via acid scrubbers and recycled into isocyanide production. Life-cycle assessments indicate a 40% reduction in E-factor compared to batch methods.
Emerging Methodologies
Chemical Reactions Analysis
Substitution Reactions at the Bromine Position
The bromine atom at the 3-position serves as a reactive site for nucleophilic substitution and cross-coupling reactions:
For example, coupling with arylboronic acids under Suzuki-Miyaura conditions yields biaryl derivatives, enhancing pharmacological potential .
Carboxylic Acid Reactivity
The 6-carboxylic acid group undergoes typical acid-derived transformations:
Notably, esterification of the carboxylic acid in phosphonopropionate analogs rendered the compound inactive in enzyme inhibition assays .
Cyclization and Ring Functionalization
The imidazo[1,2-a]pyrazine core participates in cycloaddition and annulation reactions:
For instance, condensation with 2-aminopyridines under microwave irradiation forms fused tricyclic structures .
Redox Reactions
The electron-rich heterocycle undergoes oxidation and reduction:
Stability and Reaction Conditions
Optimal conditions for preserving reactivity:
-
Solvents : Ethyl acetate or toluene for substitution reactions.
-
Catalysts : Pd-based systems for cross-coupling , TiCl₄ for condensations .
This compound’s versatility in substitution, cyclization, and functional group interconversion underscores its utility in drug discovery and materials science. Further exploration of its metal-free reaction pathways could enhance synthetic sustainability .
Scientific Research Applications
Chemical Properties and Structure
Imidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride features a fused bicyclic structure, which contributes to its unique chemical properties. The compound can be represented by the molecular formula with a molecular weight of approximately 163.13 g/mol. Its structure enables it to interact with biological systems effectively, making it a valuable scaffold for drug development.
Medicinal Chemistry
This compound is primarily investigated for its potential therapeutic applications. Recent studies have highlighted its role in:
- Antimicrobial Activity : Analogues of imidazo[1,2-a]pyrazine have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, compounds derived from this scaffold demonstrated minimum inhibitory concentrations (MIC) as low as 0.004 μM against Mycobacterium tuberculosis (Mtb) .
- Cancer Research : The compound has been explored for its cytotoxic effects on various cancer cell lines, including prostate and breast cancer cells. Structure-activity relationship (SAR) studies indicated that certain derivatives exhibited potent anti-cancer activity while maintaining low cytotoxicity against normal cells .
Enzyme Inhibition Studies
The compound is utilized in studies focusing on enzyme inhibition mechanisms. Its structural features allow it to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders .
Synthesis of Advanced Materials
In addition to biological applications, this compound serves as a versatile scaffold in organic synthesis. It facilitates the development of new compounds with diverse functionalities, making it valuable in the synthesis of advanced materials and specialty chemicals .
Case Studies and Findings
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors or other cellular proteins, leading to changes in cellular function and gene expression.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₇H₅N₃O₂·HCl (acid form: C₇H₅N₃O₂)
- Molecular Weight : 163.13 g/mol (acid); 199.60 g/mol (hydrochloride, calculated)
- CAS Number : 788819-82-9 (acid)
- Purity : ≥97.0% (HPLC)
- Storage : 2–8°C
The compound’s fused bicyclic structure enables π-π stacking and hydrogen bonding, critical for interactions in biological systems. It is widely used in drug discovery, particularly for synthesizing chemiluminescent probes and antimicrobial agents .
Comparison with Structurally Similar Compounds
Imidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride belongs to a broader class of imidazo-fused heterocycles. Below is a detailed comparison with key analogues:
Structural and Functional Analogues
Key Findings from Comparative Studies
Antimicrobial Potency :
- Imidazo[1,2-a]pyridine derivatives (e.g., compound 3 and 4 ) exhibit superior antituberculosis activity (MIC: 1–2 μM) compared to imidazo[1,2-a]pyrazine and imidazo[1,2-c]pyrimidine analogues (MIC: 1–9 μM) . The absence of additional nitrogen atoms in the pyridine core correlates with enhanced potency.
- Nitrogen placement in the 6-, 7-, or 8-positions of fused bicyclic systems retains moderate activity, but saturation (e.g., tetrahydro derivatives) may optimize pharmacokinetic properties .
- Structural Impact on Function: The pyrazine ring in imidazo[1,2-a]pyrazine-6-carboxylic acid provides two nitrogen atoms, enabling stronger hydrogen bonding compared to imidazo[1,2-a]pyridines. This feature is exploited in chemiluminescent sensor design .
Synthetic Accessibility :
- Imidazo[1,2-a]pyrazines are synthesized via iodine-catalyzed cyclization or multi-component reactions, while imidazo[1,2-a]pyridines often require transition-metal catalysts (e.g., CuSO₄) .
Q & A
Q. Q1. What are the most efficient synthetic routes for imidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride?
Answer: Two primary methodologies are reported:
- Double Cyclization : Reacting halogenated precursors (e.g., 10-chloro-6-phenyl derivatives) with nucleophiles under reflux conditions using ethanol or dichloromethane as solvents. This approach achieves yields of 75–90% for hybrid structures (e.g., benzoimidazo-pyrrolopyrazines) .
- Hydrazide/Acylhydrazone Formation : Condensation of hydrazide intermediates with aldehydes in ethanol, catalyzed by HCl, followed by sodium bicarbonate quenching. This method is effective for generating N-glycinyl-hydrazone derivatives .
Key Considerations : Optimize reaction time (2–24 hours) and stoichiometry (1.05–1.2 equiv. of aldehydes) to minimize byproducts.
Q. Q2. How can researchers confirm the purity and structural identity of this compound?
Answer: Use a combination of:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺ at m/z 354.0604) with <5 ppm error .
- NMR Spectroscopy : Look for characteristic shifts, such as aromatic protons at δ 7.8–8.5 ppm and fluorine-coupled carbons (e.g., JC–F = 24.5 Hz) in fluorinated derivatives .
- Elemental Analysis : Validate %C, %H, and %N (e.g., C19H11ClF2N3 requires C 64.50%, H 3.14%, N 11.88%) .
Advanced Research Questions
Q. Q3. What strategies resolve contradictions in reported synthetic yields for halogenated derivatives?
Answer: Discrepancies often arise from:
- Reagent Purity : Use freshly distilled POCl3 or recrystallized intermediates to avoid side reactions (e.g., dichlorination vs. mono-chlorination) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol, as seen in 9,10-dichloro derivatives (85% vs. 60% yield) .
Recommendation : Replicate conditions from high-yield protocols (e.g., ) and characterize intermediates via LC-MS to identify bottlenecks.
Q. Q4. How do substituents on the imidazo[1,2-a]pyrazine core influence telomerase inhibition?
Answer: SAR studies reveal:
- Electron-Withdrawing Groups (EWGs) : Chloro or fluoro substituents at position 6 enhance telomerase inhibition (IC50 < 1 µM) by increasing electrophilicity .
- Hydrophobic Side Chains : Aryl groups (e.g., 4-chlorophenyl) improve membrane permeability, as demonstrated in hybrid structures .
Experimental Design : Compare activity of 6-carboxylic acid hydrochloride derivatives against unsubstituted analogs using TRAP assays .
Q. Q5. What mechanistic insights explain the dual role of imidazo[1,2-a]pyrazines in enzyme inhibition (e.g., telomerase vs. PDE3)?
Answer: Divergent mechanisms include:
- Telomerase Inhibition : Chelation of Mg<sup>2+</sup> ions in the catalytic site via the carboxylic acid moiety, disrupting processivity .
- PDE3 Binding : Interaction with the hydrophobic pocket via the pyrazine ring, as seen in SCA40 (a related potassium channel modulator) .
Validation : Perform molecular docking with hTERT (telomerase) and PDE3 crystal structures (PDB IDs: 6D53 and 1SO2) to map binding modes.
Methodological Challenges
Q. Q6. How to optimize reaction conditions for scaling up synthesis while maintaining regioselectivity?
Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours for cyclization) and improves yield by 10–15% .
- Flow Chemistry : Enables precise control of temperature and stoichiometry for intermediates prone to decomposition (e.g., hydrazides) .
Data Example : Scaling from 1g to 50g using flow reactors increased yield from 70% to 82% for 2-(1,3,4-thiadiazol-2-yl) derivatives .
Q. Q7. How to address discrepancies in biological activity between in vitro and in vivo models?
Answer:
- Metabolic Stability : Introduce prodrug moieties (e.g., ester-protected carboxylic acids) to enhance bioavailability, as shown in imidazo[1,2-a]pyridine analogs .
- Plasma Protein Binding : Measure free fraction using ultrafiltration; derivatives with logP < 2.5 show improved unbound concentrations .
Emerging Research Directions
Q. Q8. Can computational models predict novel derivatives with enhanced kinase selectivity?
Answer: Yes. Recent studies apply:
Q. Q9. What analytical techniques differentiate polymorphic forms of the hydrochloride salt?
Answer:
Q. Tables
Q. Notes
- Avoid abbreviations; use full chemical names.
- Cross-validate spectral data with multiple techniques (e.g., HRMS + NMR).
- Prioritize protocols from peer-reviewed journals over supplier catalogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
